3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole

Catalog No.
S13779694
CAS No.
M.F
C5H8ClN3
M. Wt
145.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole

Product Name

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole

IUPAC Name

3-(1-chloroethyl)-4-methyl-1,2,4-triazole

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C5H8ClN3/c1-4(6)5-8-7-3-9(5)2/h3-4H,1-2H3

InChI Key

PZVCCGBACZMLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)Cl

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Its chemical formula is C5H9ClN3C_5H_9ClN_3, and it has a molecular weight of 182.05 g/mol. The compound is often encountered in its hydrochloride form, 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride, which is a white to off-white powder that is soluble in water .

This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents, especially those exhibiting antifungal and antibacterial properties. Its structure features a chloroethyl group attached to a methyl-substituted triazole ring, which contributes to its biological activity and reactivity in

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. For example, reacting with sodium hydroxide can yield 3-(1-hydroxyethyl)-4-methyl-4H-1,2,4-triazole.
  • Oxidation Reactions: The compound can be oxidized to form corresponding oxides using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Reduction can produce amines or other reduced forms using agents such as lithium aluminum hydride or sodium borohydride .

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole exhibits notable biological activity primarily through its interactions with specific enzymes and proteins. The mechanism of action involves covalent bonding between the chlorine atom and nucleophilic sites on proteins, which can inhibit or modify their activities. This characteristic makes it effective against various pathogens, contributing to its utility in medicinal chemistry as an antifungal and antibacterial agent .

Additionally, studies have indicated that this compound may influence enzyme inhibition and protein binding dynamics, further supporting its potential therapeutic applications.

The synthesis of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 1-chloroethane in the presence of a suitable base. The reaction conditions are carefully controlled to optimize yield and purity. The general reaction can be represented as follows:

4 methyl 4H 1 2 4 triazole+1 chloroethane3 1 chloroethyl 4 methyl 4H 1 2 4 triazole hydrochloride\text{4 methyl 4H 1 2 4 triazole}+\text{1 chloroethane}\rightarrow \text{3 1 chloroethyl 4 methyl 4H 1 2 4 triazole hydrochloride}

In industrial settings, large-scale reactors are employed with optimized conditions for maximum yield while minimizing by-products. The process includes purification steps such as crystallization and drying .

The applications of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole extend across various fields:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with antifungal and antibacterial properties.
  • Agricultural Chemistry: Used as a precursor in the development of agrochemicals.
  • Biological Research: Employed in studies related to enzyme inhibition and protein interactions .

These applications highlight the compound's versatility and importance in both medicinal and industrial contexts.

Interaction studies involving 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole focus on its binding affinities with various biological targets. Research has demonstrated that the compound interacts with specific enzymes critical for cellular processes. These interactions can lead to significant biological effects, including inhibition of pathogen growth or modulation of enzyme activity.

Such studies are vital for understanding the pharmacodynamics of this compound and its potential therapeutic benefits .

Several compounds share structural features with 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazoleC5H6ClN3C_5H_6ClN_3Lacks the chloroethyl group; different reactivity
3-Amino-4-methyl-4H-1,2,4-triazoleC5H8N6C_5H_8N_6Contains an amino group; different biological activity
5-Methyl-3-thioether-1H-1,2,4-triazoleC5H8N3SC_5H_8N_3SContains sulfur; distinct chemical properties

The unique chloroethyl substitution in 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole distinguishes it from these similar compounds by enhancing its reactivity and biological profile .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

145.0406750 g/mol

Monoisotopic Mass

145.0406750 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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